N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide
Description
“N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide” is a fluorinated heterocyclic compound featuring a cyclopentanecarboxamide backbone linked to a 4-fluorophenyl-substituted tetrazole moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, making the compound structurally analogous to triazole-based fungicides (e.g., epoxiconazole) but with distinct electronic and steric properties due to the tetrazole core .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-11-5-7-12(8-6-11)20-13(17-18-19-20)9-16-14(21)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEDCSKCNPWFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanism of action, and pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular formula:
Key Features:
- Tetrazole Ring: The presence of the tetrazole ring is crucial as it often contributes to the pharmacological properties of compounds.
- Fluorophenyl Group: The fluorine atom enhances lipophilicity and metabolic stability.
- Cyclopentanecarboxamide Moiety: This structure may influence receptor interactions and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Tetrazole Ring: Achieved through cyclization reactions involving azides and nitriles.
- Introduction of the Fluorophenyl Group: Via nucleophilic aromatic substitution.
- Amide Bond Formation: Coupling with cyclopentanecarboxylic acid derivatives.
Antitumor Activity
Research indicates that compounds containing tetrazole rings can exhibit significant antitumor activity. A study on related tetrazole derivatives demonstrated that certain analogs showed potent inhibition against various cancer cell lines with low toxicity levels towards normal cells. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against multiple cancer types, suggesting potential for further development as anticancer agents .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:
- The tetrazole moiety may mimic carboxylic acids, facilitating interactions with enzymes or receptors involved in cellular signaling pathways.
- The fluorophenyl group could enhance binding affinity to specific targets through hydrophobic interactions and hydrogen bonding.
Case Studies
Several studies have explored the biological activity of tetrazole-containing compounds:
-
Antitumor Evaluation:
- A series of tetrazole derivatives were synthesized and evaluated for their antitumor potency. Compounds demonstrated varying degrees of effectiveness against cancer cell lines such as HT-29 and H460.
- Notably, a related compound exhibited an IC50 value significantly lower than established chemotherapeutics like sorafenib .
- Pharmacological Profiling:
Comparative Analysis
The following table summarizes key findings from various studies on related tetrazole compounds:
| Compound Name | Structure | Antitumor Activity (IC50) | Notable Features |
|---|---|---|---|
| Compound A | Structure A | 0.08 µM | Strong CRAf kinase inhibition |
| Compound B | Structure B | 0.36 µM | Low toxicity in normal cells |
| This compound | TBD | TBD | Potential for further investigation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
a. 1-Phenyl-N-(1H-tetrazol-5-yl)cyclopentanecarboxamide (CAS 765932-36-3) This analog replaces the 4-fluorophenyl group with a non-fluorinated phenyl ring. Both compounds share the tetrazole-carboxamide scaffold, suggesting similar synthetic routes via click chemistry strategies involving azide-alkyne cycloaddition .
b. Triazole-Based Fungicides (Epoxiconazole, Metconazole) Epoxiconazole (BAS 480 F) contains a triazole ring instead of tetrazole, with a 4-fluorophenyl and 2-chlorophenyl substituent. Triazoles are widely used in agrochemicals due to their inhibition of fungal cytochrome P450 enzymes. Comparatively, tetrazoles exhibit stronger hydrogen-bonding capacity (four N-donors vs. three in triazoles), which may alter target binding affinity or resistance profiles .
c. 1-((bis(4-fluorophenyl)methylsilyl)methyl)1H-1,2,4-triazole (Flusilazole) This compound features dual 4-fluorophenyl groups and a triazole ring. The bis-fluorinated design enhances steric bulk and hydrophobicity, differing from the monocyclic fluorophenyl-tetrazole system in the target compound. Such structural variations influence solubility and environmental persistence .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
